![molecular formula C19H22N2O4S2 B2471765 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 942008-51-7](/img/structure/B2471765.png)
2-(2-(4-(methylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(methylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
a. Anticancer Properties: Molecules containing the thiophene ring system have demonstrated anticancer properties. Researchers have explored their potential as chemotherapeutic agents, targeting specific cancer pathways and inhibiting tumor growth .
b. Anti-Inflammatory Effects: Thiophene-based compounds exhibit anti-inflammatory activity. Their ability to modulate inflammatory responses makes them valuable candidates for drug development in conditions such as rheumatoid arthritis and other inflammatory diseases .
c. Antimicrobial Agents: Certain thiophene derivatives possess antimicrobial properties. These compounds can inhibit the growth of bacteria, fungi, and other pathogens, making them relevant for developing novel antibiotics .
d. Antihypertensive and Anti-Atherosclerotic Effects: Thiophene-mediated molecules have been investigated for their potential in managing hypertension and preventing atherosclerosis. These compounds may influence blood pressure regulation and vascular health .
Material Science and Organic Electronics
Thiophene derivatives find applications beyond medicine:
a. Organic Semiconductors: Thiophene-based molecules play a crucial role in organic electronics. They serve as building blocks for organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
b. Corrosion Inhibitors: In industrial chemistry, thiophene derivatives act as corrosion inhibitors. Their presence helps protect metal surfaces from degradation caused by chemical reactions with the environment .
Synthesis Methods
Various synthetic approaches lead to thiophene derivatives:
a. Gewald Reaction: The Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. It produces aminothiophene derivatives, which can be further modified for specific applications .
b. Paal–Knorr Reaction: The Paal–Knorr reaction utilizes 1,4-dicarbonyl compounds and phosphorus pentasulfide (P~4~S~10~) as sulfurizing agents. This method yields diverse thiophene derivatives .
Mécanisme D'action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound acts as a COX-2 inhibitor , selectively inhibiting the COX-2 enzyme . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . Additionally, some derivatives of this compound have been found to release moderate amounts of nitric oxide (NO), which can help decrease the side effects associated with selective COX-2 inhibitors .
Biochemical Pathways
By inhibiting COX-2, the compound affects the prostaglandin synthesis pathway . This results in a decrease in the production of prostaglandins, particularly those involved in inflammation and pain signaling . The release of NO by some derivatives of the compound may also affect the nitric oxide-cGMP pathway , potentially leading to vasodilation and inhibition of platelet aggregation .
Pharmacokinetics
As a cox-2 inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in a reduction in inflammation and pain . The release of NO by some derivatives of the compound may also lead to vasodilation and inhibition of platelet aggregation, potentially reducing the cardiovascular side effects associated with selective COX-2 inhibitors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, factors such as liver function can impact the metabolism of the compound, while kidney function can affect its excretion
Propriétés
IUPAC Name |
2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-27(24,25)13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-2-4-6-15(14)26-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRRVQAZCQWWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(methylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


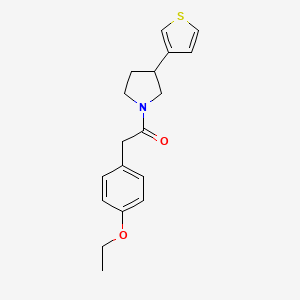
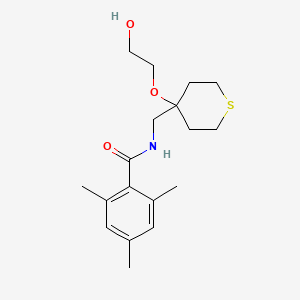
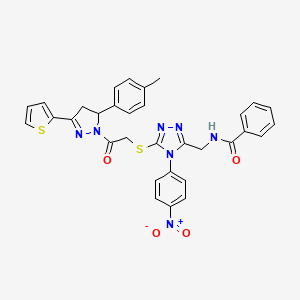
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
![N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2471691.png)
![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2471692.png)
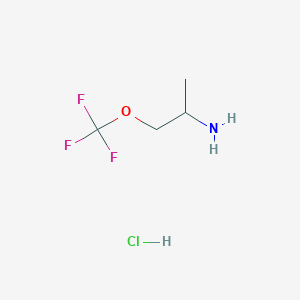

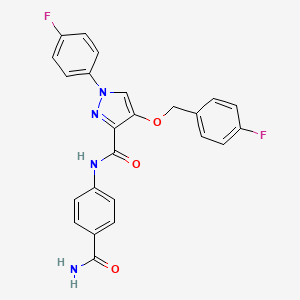
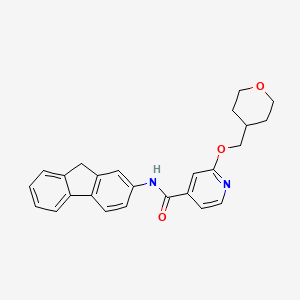
![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)
![1-methyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2471704.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2471705.png)